molecular formula C12H12O3 B14613525 3-Benzoyl-3-methyloxolan-2-one CAS No. 58688-31-6

3-Benzoyl-3-methyloxolan-2-one

Cat. No.: B14613525
CAS No.: 58688-31-6
M. Wt: 204.22 g/mol
InChI Key: QFMJMVFSJSYHPN-UHFFFAOYSA-N
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Description

3-Benzoyl-3-methyloxolan-2-one is a chemical compound with the molecular formula C12H12O3 It is a derivative of oxolane, featuring a benzoyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-3-methyloxolan-2-one typically involves the reaction of benzoyl chloride with 3-methyloxolan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-3-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-Benzoyl-3-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-3-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxolane ring can provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxolan-2-one: A simpler derivative without the benzoyl group.

    2-Methyloxolane: Another oxolane derivative with different substitution patterns.

Uniqueness

3-Benzoyl-3-methyloxolan-2-one is unique due to the presence of both a benzoyl group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58688-31-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-benzoyl-3-methyloxolan-2-one

InChI

InChI=1S/C12H12O3/c1-12(7-8-15-11(12)14)10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

QFMJMVFSJSYHPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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